molecular formula C11H16F3N2O2PS B2949820 1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine CAS No. 122954-46-5

1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B2949820
CAS No.: 122954-46-5
M. Wt: 328.29
InChI Key: HYJGLRXNVJUWNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the shape of its molecular orbitals. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound. The presence of the hydrazine could make the compound a potential reducing agent .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The hydrazine group can act as a nucleophile or a reducing agent. The trifluoromethyl group can participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the stability of compounds and make them more lipophilic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the steps of the reaction where it participates .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity .

Properties

IUPAC Name

1-diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N2O2PS/c1-3-17-19(20,18-4-2)16-15-10-7-5-6-9(8-10)11(12,13)14/h5-8,15H,3-4H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJGLRXNVJUWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(NNC1=CC=CC(=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N2O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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